molecular formula C24H32N2O3 B11382174 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11382174
M. Wt: 396.5 g/mol
InChI Key: SXKVPHKYVYBUEY-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenoxy group, a methoxyphenyl group, and a piperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Dimethylphenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine) to form 2,3-dimethylphenyl bromide.

    Nucleophilic Substitution: The 2,3-dimethylphenyl bromide undergoes nucleophilic substitution with sodium methoxide to form 2,3-dimethylphenoxy methanol.

    Acylation: The 2,3-dimethylphenoxy methanol is then acylated using acetic anhydride to form 2-(2,3-dimethylphenoxy)acetamide.

    Formation of the Piperidinyl Intermediate: Separately, 4-methoxyphenylacetonitrile is reacted with piperidine in the presence of a base (e.g., sodium hydride) to form 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethanamine.

    Coupling Reaction: Finally, the 2-(2,3-dimethylphenoxy)acetamide is coupled with 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethanamine under appropriate conditions (e.g., using a coupling agent like EDCI) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(2,3-dimethylphenoxy)-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C24H32N2O3/c1-18-8-7-9-23(19(18)2)29-17-24(27)25-16-22(26-14-5-4-6-15-26)20-10-12-21(28-3)13-11-20/h7-13,22H,4-6,14-17H2,1-3H3,(H,25,27)

InChI Key

SXKVPHKYVYBUEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3)C

Origin of Product

United States

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